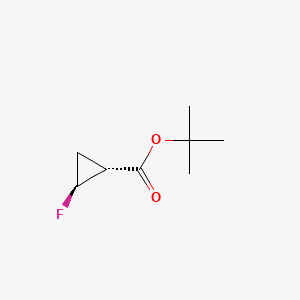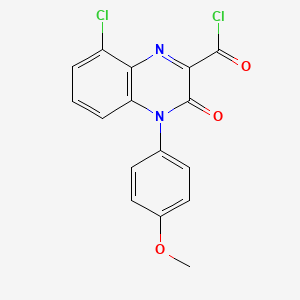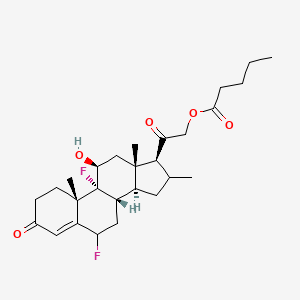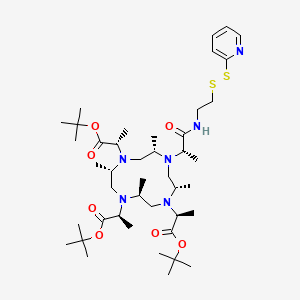
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of cyclen, a macrocyclic ligand, and is characterized by the presence of four methyl groups and three tert-butyl ester groups. Its structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and related applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen typically involves multiple steps, starting from the cyclen precursorOne common method involves the use of tert-butyl acetate and methyl iodide as reagents, under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of ester groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen exerts its effects is primarily through its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to encapsulate metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly valuable in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7-tris (t-butyl acetate): Another macrocyclic ligand with similar properties but different substitution patterns.
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen: A related compound with benzyl ester groups instead of tert-butyl ester groups.
Uniqueness
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form highly stable metal complexes sets it apart from other similar compounds, making it particularly valuable in applications requiring high stability and specificity .
Eigenschaften
Molekularformel |
C43H76N6O7S2 |
|---|---|
Molekulargewicht |
853.2 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-7,10-bis[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C43H76N6O7S2/c1-28-25-47(33(6)38(51)54-41(9,10)11)30(3)27-49(35(8)40(53)56-43(15,16)17)31(4)26-48(34(7)39(52)55-42(12,13)14)29(2)24-46(28)32(5)37(50)45-22-23-57-58-36-20-18-19-21-44-36/h18-21,28-35H,22-27H2,1-17H3,(H,45,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
LDTAEQHITJRHAU-DZCXQCEKSA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)NCCSSC2=CC=CC=N2 |
Kanonische SMILES |
CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)NCCSSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



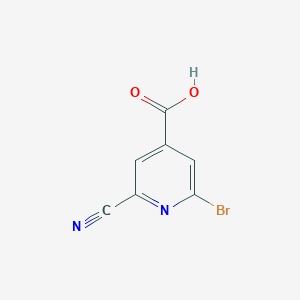
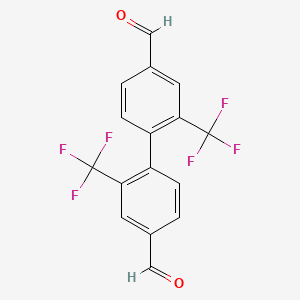
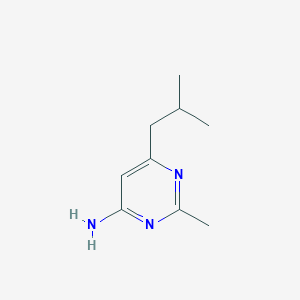
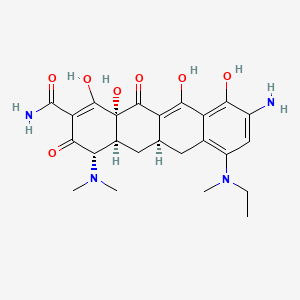

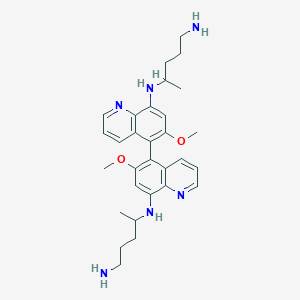
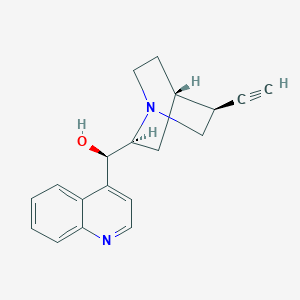
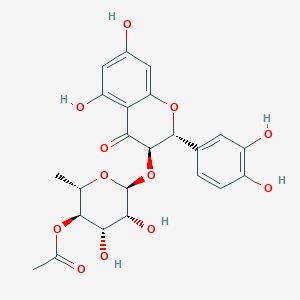

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
